molecular formula C25H26FN5O2S B2392540 N-(2,3-dimethylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 1358709-78-0

N-(2,3-dimethylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2392540
CAS No.: 1358709-78-0
M. Wt: 479.57
InChI Key: ADJQVDLKIIYGDA-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H26FN5O2S and its molecular weight is 479.57. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O2S/c1-5-31-23-22(17(4)29-31)28-25(30(24(23)33)13-18-9-11-19(26)12-10-18)34-14-21(32)27-20-8-6-7-15(2)16(20)3/h6-12H,5,13-14H2,1-4H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJQVDLKIIYGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC(=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. The compound's structure suggests possible interactions with various biological targets, particularly in oncology and enzymatic inhibition. This article reviews its biological activity based on recent studies and findings.

The molecular formula of the compound is C25H26FN5O2SC_{25}H_{26}FN_5O_2S with a molecular weight of 479.6 g/mol. The structure is characterized by a thioacetamide moiety linked to a substituted pyrazolo-pyrimidine scaffold, which is known for its biological activity.

PropertyValue
Molecular FormulaC25H26FN5O2S
Molecular Weight479.6 g/mol
CAS Number1358709-78-0

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties by targeting polo-like kinase 1 (Plk1), a critical regulator of cell division. Plk1 is often overexpressed in various cancers, making it a prime target for therapeutic intervention .

In vitro studies have shown that compounds designed to inhibit Plk1 can effectively induce apoptosis in cancer cell lines. For instance, a related scaffold demonstrated IC50 values in the low micromolar range against Plk1, suggesting that structural modifications could enhance potency and selectivity .

Enzymatic Inhibition

The compound also shows promise as an inhibitor of specific enzymes involved in cancer metabolism and proliferation. Inhibition of lysosomal phospholipase A2 (LPLA2) has been correlated with reduced phospholipidosis in drug-induced models, indicating that this compound may modulate lipid metabolism pathways critical for cancer cell survival .

Case Studies

Recent studies have explored the biological effects of similar thioacetamides and pyrazolo-pyrimidines:

  • Study on Plk1 Inhibition : A study identified a thioxo derivative that inhibited Plk1 PBD with low nanomolar affinity. This supports the hypothesis that modifications in the thio group can enhance binding affinity and specificity for the target protein .
  • Lipid Metabolism Modulation : Research published in the Journal of Lipid Research highlighted that certain compounds could inhibit LPLA2 activity, thereby impacting lipid profiles in cells exposed to the compound .

Structure-Aactivity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Key Features :

  • The thioacetamide moiety enhances interaction with enzyme active sites.
  • The pyrazolo[4,3-d]pyrimidine scaffold is crucial for anticancer activity through Plk1 inhibition.

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